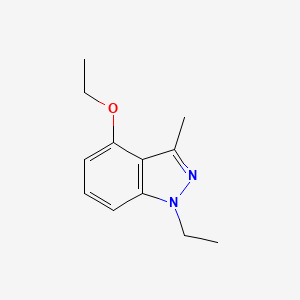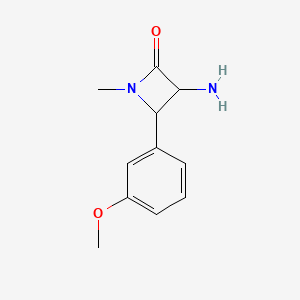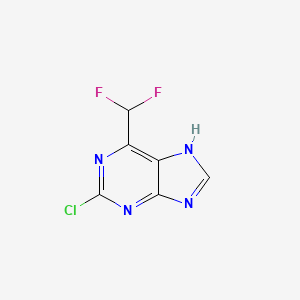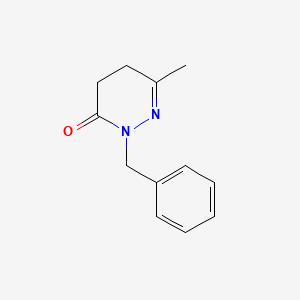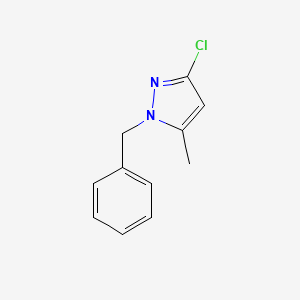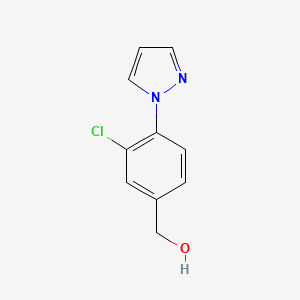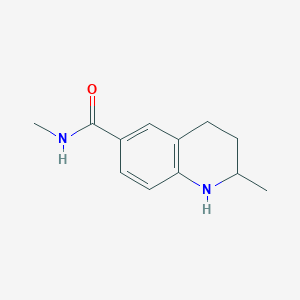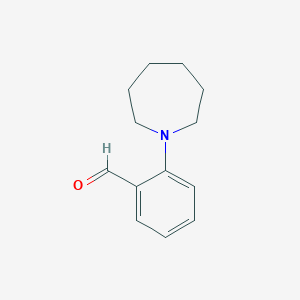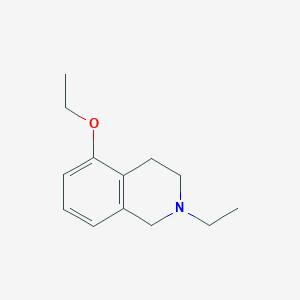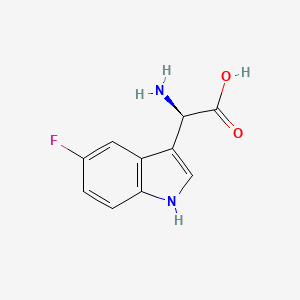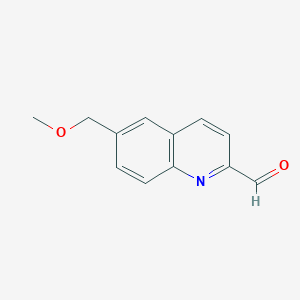
6-(Methoxymethyl)quinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxymethyl)quinoline-2-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with a methoxymethyl group at the 6-position and an aldehyde group at the 2-position, making it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)quinoline-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with quinoline or its derivatives.
Formylation: The aldehyde group at the 2-position can be introduced using a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methoxymethyl)quinoline-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(Methoxymethyl)quinoline-2-carboxylic acid.
Reduction: 6-(Methoxymethyl)quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Methoxymethyl)quinoline-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Organic Synthesis: The compound is a valuable building block for the synthesis of more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of 6-(Methoxymethyl)quinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The methoxymethyl and aldehyde groups can form covalent bonds with active sites of enzymes or receptors, thereby altering their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2-carbaldehyde: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
6-Methylquinoline-2-carbaldehyde: Has a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.
6-(Hydroxymethyl)quinoline-2-carbaldehyde: Features a hydroxymethyl group, which can participate in different types of chemical reactions compared to the methoxymethyl group.
Uniqueness
6-(Methoxymethyl)quinoline-2-carbaldehyde is unique due to the presence of both the methoxymethyl and aldehyde groups, which provide a combination of reactivity and versatility not found in other similar compounds. This makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
6-(methoxymethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-15-8-9-2-5-12-10(6-9)3-4-11(7-14)13-12/h2-7H,8H2,1H3 |
Clave InChI |
WJBAPZTVZNGFLJ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC2=C(C=C1)N=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




